molecular formula C22H41NO4 B12085118 (S)-Methyl 3-hydroxy-2-oleamidopropanoate

(S)-Methyl 3-hydroxy-2-oleamidopropanoate

Cat. No.: B12085118
M. Wt: 383.6 g/mol
InChI Key: XSZDZHDHRAADLS-PISNEZEASA-N
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Description

Overview of Biologically Active Fatty Acid Amides in Lipidomics Research

Fatty acid amides (FAAs) are a diverse and important class of lipid signaling molecules found in mammals and other organisms. nih.govmdpi.com The field of lipidomics, which aims to comprehensively study the lipids in a biological system, has increasingly focused on these compounds due to their wide range of physiological roles. nih.govelsevierpure.com FAAs are generally formed from the condensation of a fatty acid with a biogenic amine. mdpi.com

Two of the most well-researched FAAs are N-arachidonoylethanolamine, commonly known as anandamide (B1667382), and oleamide (B13806). nih.govnih.gov Anandamide is a key endocannabinoid, acting as an endogenous ligand for the cannabinoid receptors (CB1 and CB2) and playing a role in mood, appetite, and pain sensation. nih.govresearchgate.net Other N-acylethanolamines (NAEs), such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), are also significant. nih.govnih.gov While they don't bind strongly to cannabinoid receptors, they exert anti-inflammatory and anorexic effects through other targets, like the peroxisome proliferator-activated receptor-alpha (PPAR-α). researchgate.netnih.govwikipedia.org

The biosynthesis of NAEs often involves the transfer of a fatty acyl group to a phosphatidylethanolamine (B1630911) (PE), creating an N-acyl-phosphatidylethanolamine (NAPE) intermediate, which is then cleaved to release the NAE. nih.govnih.gov The degradation of many FAAs is carried out by the enzyme fatty acid amide hydrolase (FAAH). wikipedia.org The study of this "fatty acid amidome" is crucial for understanding lipid-based signaling pathways and identifying new therapeutic targets. nih.gov

Properties

Molecular Formula

C22H41NO4

Molecular Weight

383.6 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoate

InChI

InChI=1S/C22H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(25)23-20(19-24)22(26)27-2/h10-11,20,24H,3-9,12-19H2,1-2H3,(H,23,25)/b11-10-/t20-/m0/s1

InChI Key

XSZDZHDHRAADLS-PISNEZEASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)OC

Origin of Product

United States

Advanced Synthetic Strategies for S Methyl 3 Hydroxy 2 Oleamidopropanoate

Enantioselective Synthesis Pathways

Achieving the correct (S)-configuration at the C-2 position is paramount in the synthesis of this molecule. Enantioselective strategies are designed to create this specific stereocenter, either by directing the reaction pathway or by separating a mixture of stereoisomers.

A well-established method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule attaches to an achiral precursor, directs a subsequent diastereoselective reaction, and is then cleaved to yield the enantiomerically enriched product. wikipedia.org For the synthesis of (S)-Methyl 3-hydroxy-2-oleamidopropanoate, a plausible strategy would begin with a glycine (B1666218) derivative attached to a chiral auxiliary.

Commonly employed chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov In a hypothetical pathway using an Evans-type oxazolidinone, the auxiliary would be acylated with a glycine equivalent. Subsequent stereoselective alkylation would introduce the hydroxymethyl side chain, establishing the desired stereocenter. Following this, amidation with oleoyl (B10858665) chloride and final removal of the auxiliary would yield the target molecule.

Another approach involves using pseudoephenamine as a chiral auxiliary, which is noted for its high stereocontrol in alkylation reactions, including those that form quaternary carbons. nih.gov The auxiliary is first converted to an amide, which then undergoes highly diastereoselective alkylation. nih.gov The auxiliary can be removed under acidic or basic hydrolysis conditions to release the desired chiral product. nih.gov

Table 1: Comparison of Common Chiral Auxiliaries This table is generated based on established principles of chiral auxiliary use and does not represent a direct comparative study on this specific target molecule.

Chiral Auxiliary TypeKey FeaturesAttachment MethodRemoval Condition
Evans OxazolidinonesHigh diastereoselectivity in alkylation and aldol (B89426) reactions; predictable stereochemistry. wikipedia.orgtcichemicals.comAcylation via N-deprotonation and reaction with an acyl chloride. wikipedia.orgHydrolysis (acidic or basic), reduction, or conversion to a Weinreb amide. tcichemicals.com
Pseudoephedrine/PseudoephenamineForms crystalline amides; high control in alkylation; pseudoephenamine is free from regulatory restrictions. wikipedia.orgnih.govReaction with a carboxylic acid, acid anhydride, or acyl chloride. wikipedia.orgnih.govCleavage of the amide bond with an appropriate nucleophile or strong acid/base hydrolysis. wikipedia.orgnih.gov
CamphorsultamsExcellent stereocontrol; products are often crystalline, aiding purification.Acylation of the nitrogen atom.Hydrolysis with reagents like lithium hydroxide.

Asymmetric catalysis offers a more elegant and atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. While specific literature on the asymmetric catalytic oleamidation to form (S)-Methyl 3-hydroxy-2-oleamidopropanoate is not prominent, the principles can be derived from related transformations.

A potential strategy could involve the development of an organocatalyst that mimics the function of serine proteases. nih.gov Such a catalyst might feature a bio-inspired acid/base dyad, like a carboxyl and imidazole (B134444) pair, within a chiral scaffold. nih.gov This system could activate the reactants and facilitate the enantioselective amide bond formation between L-serine methyl ester and oleic acid within the chiral environment of the catalyst's active site. nih.gov The catalytic serine-histidine-aspartate triad (B1167595) found in α/β-hydrolase fold enzymes provides a natural blueprint for how such catalysis can be achieved, involving an acyl-enzyme intermediate that is subsequently attacked by a nucleophile. nih.gov Designing a small-molecule catalyst that recreates the essential features of this active site is a key goal in modern organocatalysis.

Chemo-enzymatic methods leverage the high selectivity of enzymes for specific chemical transformations. catalysis.blog For the synthesis of (S)-Methyl 3-hydroxy-2-oleamidopropanoate, two primary enzymatic strategies are viable: direct enzymatic amidation and kinetic resolution of a racemic mixture.

Kinetic Resolution: This process begins with the chemical synthesis of a racemic mixture of methyl 3-hydroxy-2-oleamidopropanoate. An enzyme, typically a lipase (B570770), is then used to selectively react with one of the enantiomers. catalysis.blog For instance, a lipase could selectively catalyze the hydrolysis of the methyl ester of the (R)-enantiomer, converting it into the corresponding carboxylic acid. The desired, unreacted (S)-enantiomer (the target molecule) can then be separated from the hydrolyzed (R)-enantiomer. Lipases from Candida rugosa and other species have been successfully used for the kinetic resolution of similar chiral alcohols and esters. researchgate.netmdpi.com This method relies on the enzyme's ability to distinguish between the two mirror-image forms of the substrate. catalysis.blog

Direct Enzymatic Amidation: A more direct and sustainable route is the enzyme-catalyzed amidation of a chiral precursor. In this scenario, an enzyme like the immobilized lipase from Candida antarctica (Novozym 435) could catalyze the direct coupling of L-serine methyl ester with oleic acid. nih.gov Lipases are known to facilitate amidation reactions in non-aqueous, or green, solvents like cyclopentyl methyl ether. nih.gov This approach is highly regio- and enantioselective, often proceeding under mild conditions without the need for protecting groups or harsh chemical activators. nih.gov

Table 2: Potential Chemo-Enzymatic Strategies

StrategyDescriptionTypical EnzymeAdvantages
Kinetic ResolutionSelective transformation of one enantiomer in a racemic mixture, allowing for separation. catalysis.blogLipases (e.g., from Candida rugosa, Pseudomonas fluorescens). mdpi.comnih.govHigh enantiomeric excess of both product and unreacted substrate is possible. researchgate.net
Direct Enzymatic AmidationDirect formation of the amide bond between the amine and carboxylic acid, catalyzed by an enzyme. nih.govImmobilized Lipase (e.g., Novozym 435). nih.govnih.govHigh selectivity, mild conditions, often avoids protecting groups and hazardous reagents. nih.gov

Total Synthesis Design and Implementation

A total synthesis of (S)-Methyl 3-hydroxy-2-oleamidopropanoate can be designed based on well-established reactions in peptide and amino acid chemistry. The starting material for establishing the stereocenter is the naturally occurring amino acid, L-serine. orgsyn.orgresearchgate.net

A logical synthetic sequence is as follows:

Esterification of L-Serine: The synthesis begins with the conversion of the carboxylic acid group of L-serine into a methyl ester. A common method is to react L-serine with methanol (B129727) in the presence of thionyl chloride (SOCl₂). researchgate.net This reaction proceeds efficiently to yield L-serine methyl ester hydrochloride. researchgate.netnih.gov

Amine Deprotection/Neutralization: The resulting hydrochloride salt is neutralized, typically using a base like triethylamine, to liberate the free amine group of the L-serine methyl ester, making it available for the subsequent amidation step. researchgate.net

Activation of Oleic Acid: To facilitate the formation of the amide bond, the carboxylic acid group of oleic acid must be activated. This can be achieved by converting it to a more reactive species, such as an acyl chloride (oleoyl chloride) using reagents like thionyl chloride, or by using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). prepchem.com The use of DCC with an additive like 4-hydroxyphenyldimethylsulfomethyl sulfate (B86663) can generate a highly reactive intermediate. prepchem.com

Amidation: The L-serine methyl ester is then reacted with the activated oleic acid derivative. This reaction forms the crucial amide linkage at the C-2 position. Care must be taken to control the reaction conditions to prevent side reactions, such as acylation of the primary hydroxyl group of the serine backbone.

Purification: The final crude product is purified to remove byproducts (such as dicyclohexylurea if DCC is used) and any unreacted starting materials. This is typically accomplished using column chromatography on silica (B1680970) gel to yield the pure (S)-Methyl 3-hydroxy-2-oleamidopropanoate. prepchem.com

Exploration of Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Several green chemistry principles can be applied to the synthesis of (S)-Methyl 3-hydroxy-2-oleamidopropanoate.

The foremost sustainable strategy is the use of enzymatic catalysis, as detailed in section 2.1.3. nih.gov Lipase-catalyzed direct amidation avoids stoichiometric activating agents (like DCC) and often proceeds in greener solvents or even solvent-free systems, significantly improving the atom economy and reducing waste. nih.govnih.gov For example, using a lipase like Novozym 435 can achieve high yields without additives. nih.gov Furthermore, the water produced during lipase-catalyzed esterification or amidation can be removed using agents like superabsorbent polymers to drive the reaction to completion, enhancing the efficiency of the process. mdpi.com

Solvent selection is another critical factor. Traditional peptide synthesis often uses polar aprotic solvents like dimethylformamide (DMF), which are under scrutiny for their toxicity. Sustainable protocols would replace these with greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

Finally, the choice of raw materials contributes to the sustainability profile. Oleic acid is readily available from renewable vegetable oil sources, such as sunflower or corn oil, making it a bio-based feedstock. acs.orgnih.gov Combining this renewable starting material with a clean, enzyme-catalyzed process represents a highly sustainable pathway to the target molecule.

Biochemical and Molecular Research Investigations of S Methyl 3 Hydroxy 2 Oleamidopropanoate

Enzymatic Biotransformation and Metabolic Fates

The metabolic processing of (S)-Methyl 3-hydroxy-2-oleamidopropanoate is presumed to follow pathways established for other N-acyl amino acids. This involves enzymatic hydrolysis of both the ester and amide bonds.

Fatty Acid Amide Hydrolase (FAAH) is a key integral membrane enzyme belonging to the serine hydrolase family. nih.govtocris.com It is responsible for the degradation of various endogenous fatty acid amides, thereby terminating their signaling actions. nih.gov The enzyme's primary role involves the hydrolysis of the amide bond in molecules like the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide (B13806). uniprot.orgnih.gov

FAAH exhibits broad substrate specificity, hydrolyzing a range of fatty acid amides and esters. nih.gov Research indicates that FAAH works most effectively on substrates with oleoyl (B10858665) and arachidonoyl acyl chains. nih.gov The degradation of N-acylamides, including N-acyl amino acids, is largely mediated by FAAH, which breaks them down into their constituent fatty acids and amino acids. hmdb.ca Specifically, FAAH is known to cooperate with other enzymes in the hydrolysis of N-fatty acyl-L-serine, regulating intracellular levels of these lipids. uniprot.org

While direct studies on (S)-Methyl 3-hydroxy-2-oleamidopropanoate are not prevalent, its structure strongly suggests it is a substrate for hydrolysis. The initial step would likely be the hydrolysis of the methyl ester, followed by the action of FAAH on the resulting N-oleoyl-L-serine. FAAH possesses a catalytic triad (B1167595) of serine, serine, and lysine (B10760008) residues (Ser241, Ser217, and Lys142) that facilitates the cleavage of the amide bond. ebi.ac.uk

Table 1: Substrate Profile of Fatty Acid Amide Hydrolase (FAAH)

Substrate Class Specific Examples FAAH Activity
N-Acylethanolamines Anandamide, Palmitoylethanolamide (B50096) (PEA) High
Fatty Acid Primary Amides Oleamide, Erucamide High
N-Acyl Amino Acids N-Oleoyl-L-serine, N-Arachidonoyl Glycine (B1666218) Yes
Endocannabinoid Esters 2-Arachidonoylglycerol (2-AG) Yes

This table is based on data from multiple sources indicating FAAH's broad substrate specificity. nih.govuniprot.orgnih.gov

The metabolic pathway of (S)-Methyl 3-hydroxy-2-oleamidopropanoate is hypothesized to be a two-step enzymatic process. First, an esterase would hydrolyze the methyl ester group, yielding N-oleoyl-L-serine and methanol (B129727). Subsequently, FAAH would hydrolyze the amide bond of N-oleoyl-L-serine. uniprot.orghmdb.ca

This second step releases oleic acid, a common monounsaturated fatty acid, and L-serine, a nutritionally non-essential amino acid. uniprot.orghmdb.ca L-serine is a crucial molecule in central metabolism, serving as a precursor for the synthesis of other amino acids like glycine and cysteine, as well as phospholipids (B1166683) and sphingolipids. mdpi.comnih.gov

Table 2: Putative Metabolic Pathway of (S)-Methyl 3-hydroxy-2-oleamidopropanoate

Step Precursor Enzyme (Putative) Products
1 (S)-Methyl 3-hydroxy-2-oleamidopropanoate Carboxylesterase N-Oleoyl-L-serine, Methanol
2 N-Oleoyl-L-serine Fatty Acid Amide Hydrolase (FAAH) Oleic Acid, L-Serine

This table outlines the hypothesized breakdown of the target compound based on known metabolic pathways for related N-acyl amides. uniprot.orghmdb.ca

Receptor Interaction Studies and Ligand Binding Profiles

The signaling activities of N-acyl amides are mediated through their interaction with various receptors. Research into the receptor binding profile of (S)-Methyl 3-hydroxy-2-oleamidopropanoate and its parent compound, N-oleoyl-L-serine, points towards activity outside the classical cannabinoid system.

The endocannabinoid system primarily involves the G-protein coupled receptors (GPCRs) CB1 and CB2. While structurally related to endocannabinoids, certain N-acyl amino acids show minimal interaction with these receptors. For instance, N-arachidonoyl-L-serine (ARA-S), which differs from N-oleoyl-L-serine only in the acyl chain, binds very weakly to both CB1 and CB2 receptors. nih.gov

Further evidence suggests a lack of significant interaction for the oleoyl variant. A study on the biological activity of N-oleoyl-L-serine in bone cells (osteoblasts) found that its signaling effects were not mediated by the CB2 receptor. pnas.org These findings strongly imply that N-oleoyl-L-serine, and by extension its methyl ester, are not potent modulators of the primary endocannabinoid receptors.

Transient Receptor Potential (TRP) channels are a group of ion channels that function as cellular sensors. mdpi.com Various lipids are known to modulate their activity, particularly members of the vanilloid subfamily (TRPV). nih.gov Several N-acyl amides, including N-oleoyl ethanolamine (B43304) (OEA) and N-oleoyl dopamine (B1211576) (OLDA), have been identified as endogenous activators of the TRPV1 channel. nih.govmdpi.com

However, the interaction of N-acyl serines with TRP channels is less clear. Research has shown that N-arachidonoyl-L-serine does not bind to the TRPV1 receptor. nih.gov In contrast, another study identified a different N-acyl serine, N-docosahexaenoyl ethanoyl serine, as a TRPV1 activator. nih.gov This suggests that the nature of the fatty acid chain is a critical determinant for interaction with TRPV channels. The capacity of (S)-Methyl 3-hydroxy-2-oleamidopropanoate to modulate TRP channels remains an area for further investigation.

A significant area of pharmacological research is the "deorphanization" of GPCRs, which involves identifying the endogenous ligands for receptors whose function is unknown. nih.govfrontiersin.org Lipid amides are a prominent class of molecules being investigated in this field. nih.gov

Research indicates that N-oleoyl-L-serine exerts biological effects through a novel receptor system. In mouse bone, N-oleoyl-L-serine was found to stimulate the proliferation of osteoblasts (bone-forming cells) and trigger a Gi-protein-coupled receptor that is distinct from CB1 and CB2. pnas.org This points to N-oleoyl-L-serine being an endogenous ligand for an orphan or as-yet-unidentified GPCR. While one study investigated its levels in relation to the orphan receptor GPR55, it was not confirmed as a direct ligand. nih.gov

The deorphanization of GPR119 by other oleoyl-amides, such as oleoylethanolamide (OEA) and N-oleoyldopamine (OLDA), further supports the potential for N-oleoyl-L-serine and its derivatives to act at other orphan GPCRs. nih.govnih.gov

Table 3: Receptor Binding Profile of N-Oleoyl-L-Serine and Related Compounds

Receptor Target Compound Finding Reference
CB1/CB2 N-Arachidonoyl-L-serine Very weak binding nih.gov
CB2 N-Oleoyl-L-serine Signaling is independent of CB2 pnas.org
TRPV1 N-Arachidonoyl-L-serine No binding nih.gov
TRPV1 N-Oleoyl ethanolamine Agonist activity nih.gov
Orphan GPCR N-Oleoyl-L-serine Activates a Gi-coupled receptor in osteoblasts pnas.org
GPR119 N-Oleoyl ethanolamine Agonist activity nih.gov
GPR119 N-Oleoyldopamine Agonist activity nih.gov

This table summarizes key research findings on the receptor interactions of N-oleoyl-L-serine and structurally similar lipid amides.

No Direct Research Found for (S)-Methyl 3-hydroxy-2-oleamidopropanoate

A comprehensive review of scientific literature and biochemical databases reveals a lack of direct research into the specific biochemical and molecular properties of the compound (S)-Methyl 3-hydroxy-2-oleamidopropanoate. As a result, data regarding its effects on cellular signaling cascades, including intracellular second messenger systems, gene expression, and protein modifications, are not available.

The compound, with a molecular formula of C₂₂H₄₁NO₄, is structurally characterized by an oleamide group attached to a methyl 3-hydroxypropanoate backbone. The oleamide portion, derived from oleic acid, suggests a potential for lipid-like biological activity. However, without experimental studies, any discussion of its specific interactions within cellular systems would be purely speculative.

A Note on the Structurally Related Compound: Oleoylethanolamide (OEA)

While no information exists for (S)-Methyl 3-hydroxy-2-oleamidopropanoate, extensive research has been conducted on the structurally similar endogenous lipid, oleoylethanolamide (OEA) . OEA is the amide of oleic acid and ethanolamine and is known to play a significant role in regulating metabolism and food intake.

OEA primarily exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that modulates the expression of genes involved in lipid metabolism and energy homeostasis. wikipedia.orgfrontiersin.orgcapes.gov.br Activation of PPAR-α by OEA leads to increased fatty acid oxidation and lipolysis. frontiersin.org

It is crucial to emphasize that while OEA and (S)-Methyl 3-hydroxy-2-oleamidopropanoate share an oleoyl group, their distinct head groups (ethanolamine in OEA versus a methyl 3-hydroxy-2-propanoate moiety) would almost certainly result in different physicochemical properties, metabolic pathways, and interactions with biological targets. Therefore, the known biological activities of OEA cannot be directly attributed to (S)-Methyl 3-hydroxy-2-oleamidopropanoate.

Further research, including synthesis and in vitro and in vivo studies, would be required to elucidate the specific biochemical and molecular functions of (S)-Methyl 3-hydroxy-2-oleamidopropanoate.

Theoretical and Computational Research Approaches

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

There are currently no publicly accessible research articles detailing molecular docking or molecular dynamics simulations specifically involving (S)-Methyl 3-hydroxy-2-oleamidopropanoate. This type of research is fundamental for understanding how a ligand, such as the title compound, might bind to a biological target, like a protein receptor or enzyme. Such studies would typically predict the binding affinity, orientation, and stability of the ligand-receptor complex, offering clues to its potential biological activity. The absence of this data indicates that its interactions at a molecular level with any specific biological targets have not been computationally modeled or reported in scientific literature.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Similarly, a thorough search of scientific databases reveals no specific quantum chemical calculations for (S)-Methyl 3-hydroxy-2-oleamidopropanoate. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, preferred conformations, and chemical reactivity of a molecule. For a molecule with the conformational flexibility of (S)-Methyl 3-hydroxy-2-oleamidopropanoate, arising from its long aliphatic chain and rotatable bonds, such calculations would be instrumental in understanding its three-dimensional structure and how it influences its properties.

Cheminformatics and QSAR Modeling for Structure-Activity Relationships

No cheminformatics or QSAR modeling studies for (S)-Methyl 3-hydroxy-2-oleamidopropanoate have been found in the available literature. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model, data on the biological activity of a set of structurally related compounds is required. The lack of such studies suggests that either the necessary biological data for a series of analogues is not available, or that this compound has not yet been included in such a modeling study.

Applications As Research Tools and Probes

Development of Radiolabeled or Fluorescent Analogs for Receptor Mapping

The structural framework of (S)-Methyl 3-hydroxy-2-oleamidopropanoate is amenable to the incorporation of reporter groups such as radioisotopes or fluorophores, transforming it into a probe for receptor mapping and visualization. The synthesis of such analogs allows for the direct tracking and quantification of the molecule's interaction with biological systems.

Radiolabeled Analogs: The introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule would enable high-sensitivity detection in binding assays and autoradiography studies. For instance, tritium could be incorporated via catalytic tritiation of the oleoyl (B10858665) double bond, or ¹⁴C could be introduced into the serine backbone during synthesis. These radiolabeled versions would be instrumental in identifying and characterizing specific binding sites or receptors in various tissues. While direct radiolabeling of (S)-Methyl 3-hydroxy-2-oleamidopropanoate has not been extensively documented, the principles are well-established for related lipid signaling molecules.

Fluorescent Analogs: For a visual approach to receptor mapping, a fluorescent tag can be attached to the molecule. The hydroxyl group on the serine moiety provides a convenient handle for esterification or etherification with a fluorophore. Common fluorescent probes used for lipid research include nitrobenzoxadiazole (NBD) and BODIPY dyes, which can be attached to the molecule to study its localization and dynamics within cells and tissues through fluorescence microscopy. The choice of fluorophore is critical and depends on the specific application, considering factors like size, photostability, and spectral properties. For example, C6-NBD is a fluorescent probe utilized in the study of fatty acids and sterols. glpbio.com

The development of these analogs is crucial for understanding the distribution and interaction of (S)-Methyl 3-hydroxy-2-oleamidopropanoate with its biological targets, which may include G protein-coupled receptors or ion channels, similar to other N-acyl amino acids. mdpi.com

Use in Affinity-Based Proteomics for Target Identification

A key challenge in chemical biology is the identification of the protein targets of bioactive small molecules. nih.gov Affinity-based proteomics is a powerful technique to address this challenge, and (S)-Methyl 3-hydroxy-2-oleamidopropanoate can be chemically modified to serve as a bait molecule for this purpose. mdpi.comresearchgate.net This involves introducing a reactive group and an affinity tag to the core structure.

The synthesis of an affinity probe based on (S)-Methyl 3-hydroxy-2-oleamidopropanoate would typically involve the addition of a photo-reactive group (like a diazirine or benzophenone) and a "clickable" handle (such as an alkyne or azide). The photo-reactive group allows for covalent cross-linking to interacting proteins upon UV irradiation, while the clickable handle enables the subsequent attachment of a biotin (B1667282) tag for enrichment or a fluorescent dye for visualization.

Once the probe is incubated with a cell lysate or in living cells and cross-linked to its targets, the protein-probe complexes can be captured using streptavidin-coated beads (if biotinylated). The enriched proteins are then identified and quantified using mass spectrometry-based proteomics. This approach can provide a comprehensive profile of the cellular targets of (S)-Methyl 3-hydroxy-2-oleamidopropanoate, shedding light on its mechanism of action. While specific affinity-based proteomics studies using this exact compound are not yet prevalent in the literature, the methodology has been successfully applied to other lipid-based signaling molecules to identify their interacting partners.

Precursor for Advanced Chemical Biology Probes

The chemical structure of (S)-Methyl 3-hydroxy-2-oleamidopropanoate makes it an excellent precursor for the synthesis of more complex and functionally diverse chemical biology probes. nih.govnih.gov Its modifiable functional groups—the hydroxyl, the ester, and the double bond in the oleoyl chain—offer multiple points for chemical elaboration.

For instance, the hydroxyl group can be converted into other functional groups or used as an attachment point for various tags. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, or it can be reduced to a primary alcohol for further functionalization. The double bond in the oleoyl chain can be modified through reactions like epoxidation, dihydroxylation, or ozonolysis to create a new set of analogs with potentially different biological activities.

These modifications can be used to create a library of related compounds for structure-activity relationship (SAR) studies, helping to pinpoint the key structural features required for biological activity. Furthermore, the development of probes with tailored properties, such as caged compounds that can be activated by light or specific enzymes, would allow for precise spatiotemporal control over the release of the active molecule, enabling more sophisticated studies of its biological function. The versatility of (S)-Methyl 3-hydroxy-2-oleamidopropanoate as a synthetic precursor underscores its value in the ongoing exploration of the endocannabinoidome and related lipid signaling systems. mdpi.com

Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the accurate mass determination of (S)-Methyl 3-hydroxy-2-oleamidopropanoate, allowing for the confirmation of its elemental composition. When coupled with a chromatographic separation method like liquid chromatography (LC), it becomes a powerful tool for identifying the compound in complex biological matrices.

The expected accurate mass of (S)-Methyl 3-hydroxy-2-oleamidopropanoate can be calculated from its molecular formula, C₂₂H₄₁NO₄. This theoretical mass serves as a reference for experimental measurements obtained by HRMS instruments such as Orbitrap or time-of-flight (TOF) analyzers.

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of (S)-Methyl 3-hydroxy-2-oleamidopropanoate by providing characteristic fragmentation patterns. In a typical experiment, the protonated or deprotonated molecule is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

For (S)-Methyl 3-hydroxy-2-oleamidopropanoate, analysis in negative ion mode is particularly informative. Studies on the closely related parent compound, N-oleoyl-L-serine, have shown a characteristic product ion at an m/z of 74.1. oatext.com This fragment corresponds to the deprotonated and cleaved serine methyl ester head group. The observation of this specific fragment in an MS/MS spectrum would be a strong indicator of the presence of the N-oleoyl serine methyl ester structure.

Table 1: Predicted Major Fragment Ions for (S)-Methyl 3-hydroxy-2-oleamidopropanoate in Negative Ion Mode MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure of Fragment
382.29 [M-H]⁻74.1[C₃H₄O₂]⁻ (Deprotonated serine methyl ester fragment)
382.29 [M-H]⁻281.25[C₁₈H₃₃O]⁻ (Oleoyl fragment)

This table is based on predicted fragmentation patterns and data from analogous compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of (S)-Methyl 3-hydroxy-2-oleamidopropanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the oleoyl (B10858665) chain, the serine backbone, and the methyl ester. The protons on the double bond of the oleoyl chain would appear in the olefinic region (around 5.3 ppm). The protons of the serine moiety, specifically the α-proton and the β-protons, would give rise to distinct multiplets. The methyl protons of the ester group would be observed as a singlet, typically around 3.7 ppm. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data, with signals corresponding to the carbonyl carbons of the amide and ester groups, the carbons of the double bond, the carbons of the serine backbone, and the methyl carbon of the ester. nih.gov Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Serine Moiety of (S)-Methyl 3-hydroxy-2-oleamidopropanoate

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
α-CH~4.5~55
β-CH₂~3.9~62
C=O (amide)-~173
C=O (ester)-~171
O-CH₃~3.7~52

These are approximate chemical shifts based on data from similar N-acyl serine derivatives and can vary depending on the solvent and other experimental conditions. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The stereochemistry of the chiral center at the α-carbon of the serine backbone is critical for the biological activity of (S)-Methyl 3-hydroxy-2-oleamidopropanoate. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the method of choice for assessing the enantiomeric purity of this compound.

This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, (S)- and (R)-Methyl 3-hydroxy-2-oleamidopropanoate. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. A study on the parent compound, N-oleoyl-serine, successfully employed chiral HPLC to separate its D- and L-enantiomers, demonstrating the feasibility of this approach. researchgate.netpnas.orgresearchgate.net The use of a validated chiral HPLC method is essential to confirm that the synthesized or isolated compound possesses the desired (S)-configuration and to determine the enantiomeric excess (ee).

Spectroscopic Techniques for Conformational Analysis

The three-dimensional conformation of (S)-Methyl 3-hydroxy-2-oleamidopropanoate, particularly the orientation of the long oleoyl chain relative to the serine headgroup, can influence its interactions with biological targets. Spectroscopic techniques, primarily advanced NMR methods, can provide insights into the conformational preferences of the molecule in solution.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons within the molecule. By observing NOE correlations, it is possible to deduce the preferred rotational conformations around the single bonds of the molecule. For instance, the conformation around the amide bond can be investigated by looking for NOEs between the amide proton and the protons on the α-carbon and the oleoyl chain. nih.gov While detailed conformational studies on this specific molecule are not widely published, the principles of using NMR for the conformational analysis of flexible molecules are well-established.

Q & A

Q. What statistical methods validate metabolite identification in untargeted metabolomics?

  • Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to LC-MS/MS data. Use pathway enrichment analysis (MetaboAnalyst) and spectral matching (mzCloud) with ≥80% similarity scores .

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